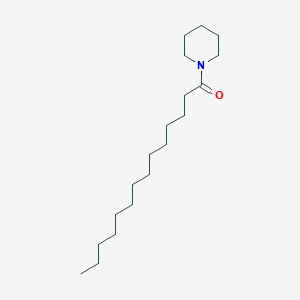
1-(Piperidin-1-yl)tetradecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-1-yl)tetradecan-1-one is an organic compound with the molecular formula C19H37NO. It features a piperidine ring attached to a tetradecanone chain. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-1-yl)tetradecan-1-one typically involves the reaction of piperidine with tetradecanone under specific conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the carbonyl carbon of tetradecanone .
Industrial Production Methods
Industrial production of piperidine derivatives often involves multi-step processes that include hydrogenation, cyclization, and amination reactions. These processes are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(Piperidin-1-yl)tetradecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the piperidine ring with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(Piperidin-1-yl)tetradecan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-(Piperidin-1-yl)tetradecan-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(Piperidin-1-yl)hexadecan-1-one: Similar structure with a longer alkyl chain.
1-(Piperidin-1-yl)octadecan-1-one: Another similar compound with an even longer alkyl chain
Uniqueness
1-(Piperidin-1-yl)tetradecan-1-one is unique due to its specific chain length and the presence of the piperidine ring, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, differentiating it from other piperidine derivatives .
Propiedades
Número CAS |
51799-70-3 |
|---|---|
Fórmula molecular |
C19H37NO |
Peso molecular |
295.5 g/mol |
Nombre IUPAC |
1-piperidin-1-yltetradecan-1-one |
InChI |
InChI=1S/C19H37NO/c1-2-3-4-5-6-7-8-9-10-11-13-16-19(21)20-17-14-12-15-18-20/h2-18H2,1H3 |
Clave InChI |
RYVMIZOFKFLFHW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)N1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


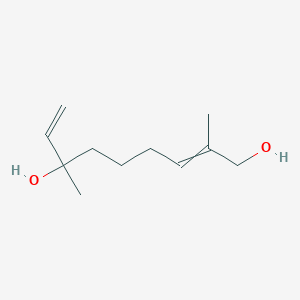


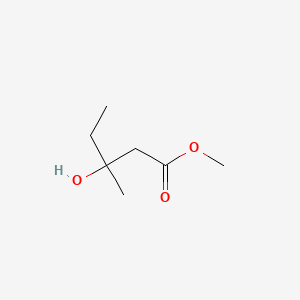


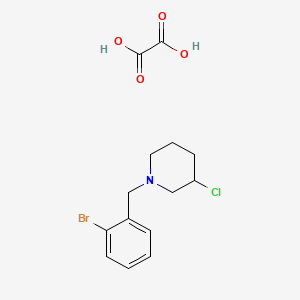


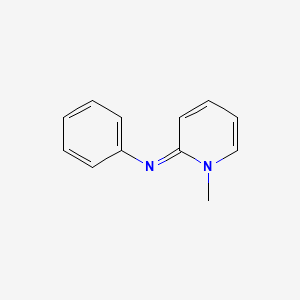
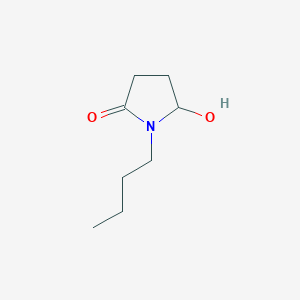
![1-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14663750.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-](/img/structure/B14663751.png)

